molecular formula C8H11NO B152255 (R)-2-Amino-1-phenylethanol CAS No. 2549-14-6

(R)-2-Amino-1-phenylethanol

Cat. No.: B152255
CAS No.: 2549-14-6
M. Wt: 137.18 g/mol
InChI Key: ULSIYEODSMZIPX-QMMMGPOBSA-N
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Description

®-2-Amino-1-phenylethanol is a chiral compound with the molecular formula C8H11NO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound consists of a phenyl group attached to an ethanol backbone, with an amino group at the second carbon position, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Amino-1-phenylethanol can be synthesized through several methods. One common approach involves the reduction of ®-2-nitro-1-phenylethanol using hydrogen in the presence of a palladium catalyst. Another method includes the asymmetric reduction of acetophenone using chiral catalysts to obtain the desired enantiomer.

Industrial Production Methods: In industrial settings, ®-2-Amino-1-phenylethanol is often produced through the catalytic hydrogenation of ®-2-nitro-1-phenylethanol. This process typically involves the use of palladium on carbon as a catalyst under controlled temperature and pressure conditions to ensure high yield and enantiomeric purity.

Types of Reactions:

    Oxidation: ®-2-Amino-1-phenylethanol can undergo oxidation to form ®-2-aminoacetophenone.

    Reduction: The compound can be reduced to ®-2-amino-1-phenylethanolamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: ®-2-aminoacetophenone

    Reduction: ®-2-amino-1-phenylethanolamine

    Substitution: Various substituted phenylethanol derivatives

Scientific Research Applications

®-2-Amino-1-phenylethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including beta-blockers and antidepressants.

    Industry: ®-2-Amino-1-phenylethanol is employed in the production of fine chemicals and as a resolving agent for racemic mixtures.

Mechanism of Action

The mechanism of action of ®-2-Amino-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can engage in hydrophobic interactions, stabilizing the compound within the binding pocket of the target molecule.

Comparison with Similar Compounds

  • (S)-2-Amino-1-phenylethanol
  • 2-Amino-2-phenylethanol
  • 2-Amino-1-cyclohexylethanol

Comparison: ®-2-Amino-1-phenylethanol is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in reactions. Compared to its enantiomer (S)-2-Amino-1-phenylethanol, the ®-form may exhibit different pharmacological properties and reactivity. The presence of the phenyl group differentiates it from 2-Amino-1-cyclohexylethanol, which has a cyclohexyl group instead.

Properties

IUPAC Name

(1R)-2-amino-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSIYEODSMZIPX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426230
Record name (R)-2-Amino-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2549-14-6
Record name (-)-Phenylethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2549-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-2-Amino-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2-Amino-1-phenylethanol
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Synthesis routes and methods

Procedure details

n-Butanol (20 ml) was added with the concentrate of the reaction products obtained in the same manner as in Example 296 which contained 1.67 g (7.50 mmol) of 2-amino-1-phenylethanol, and 2.11 g (7.50 mmol) of Boc-L-Tyr. The resultant mixture was heated for dissolution, cooled to room temperature and left over night to precipitate crystals. The crystals were isolated by filtration to afford 1.06 g (2.10 mmol) of (R)-2-amino-1-phenylethanol.Boc-L-Tyr salt. The yield of the compound based on (R)-2-amino-1-phenylethanol in the concentrate was 56.0%.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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